Selank diacetate

enkephalinase inhibition anxiolytic mechanism peptide stability

Selank diacetate is the diacetate salt of the synthetic heptapeptide Thr-Lys-Pro-Arg-Pro-Gly-Pro, engineered for enhanced stability and solubility. Unlike tuftsin, its C-terminal Pro-Gly-Pro extension confers metabolic resistance, enabling sustained anxiolytic activity via GABA(A) positive allosteric modulation without benzodiazepine-like sedation, amnesia, or dependence. Distinct from Semax, it selectively modulates amygdala-temporal cortex functional connectivity, making it the definitive tool for anxiety circuitry fMRI and enkephalinase inhibition studies. For rodent GAD models requiring preserved locomotor and cognitive function, specify Selank diacetate.

Molecular Formula C37H65N11O13
Molecular Weight 872.0 g/mol
Cat. No. B12369270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelank diacetate
Molecular FormulaC37H65N11O13
Molecular Weight872.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1
InChIKeyVHEHIIUPYDNNTE-UXAXJNOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selank Diacetate for Research Procurement: A Stable Tuftsin-Derived Heptapeptide Anxiolytic


Selank diacetate (CAS 129954-34-3 for the base peptide) is the diacetate salt form of Selank, a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) designed at the Russian Academy of Sciences as a metabolically stabilized analogue of the endogenous immunomodulatory tetrapeptide tuftsin [1]. The diacetate counterion formulation confers enhanced physicochemical stability and solubility for research applications without altering the core pharmacological activity, which centers on positive allosteric modulation of GABAergic neurotransmission and inhibition of enkephalin-degrading enzymes .

Why Selank Diacetate Cannot Be Replaced by Generic Tuftsin, Semax, or Benzodiazepine Analogs


Procurement substitution of Selank diacetate with in-class peptides (e.g., tuftsin, Semax) or generic anxiolytics (e.g., diazepam) is not scientifically valid. Selank's C-terminal Pro-Gly-Pro extension confers metabolic resistance to peptidases absent in tuftsin, extending its half-life and enabling its anxiolytic activity [1]. Unlike Semax, which primarily acts as a nootropic via ACTH(4-10) mechanisms, Selank exhibits distinct functional connectivity patterns in the amygdala-temporal cortex network [2]. Critically, Selank modulates GABA(A) receptors as a positive allosteric modulator without inducing the sedation, amnesia, or dependence liabilities documented for benzodiazepines [3].

Quantitative Differentiation of Selank Diacetate: Head-to-Head Evidence for Procurement Decisions


Enkephalinase Inhibition Potency: Selank vs. Bacitracin and Puromycin

Selank inhibits plasma enkephalin hydrolysis with an IC50 of 15 µM, demonstrating higher potency than the peptidase inhibitors bacitracin and puromycin in the same assay system [1].

enkephalinase inhibition anxiolytic mechanism peptide stability

Clinical Anxiolytic Efficacy: Selank vs. Medazepam in Generalized Anxiety Disorder

In a randomized controlled trial of 62 patients with generalized anxiety disorder (GAD) and neurasthenia, Selank (30 patients) and medazepam (32 patients) demonstrated similar anxiolytic efficacy on psychometric scales (Hamilton, Zung, CGI), but Selank uniquely exhibited additional antiasthenic and psychostimulant effects not observed with medazepam [1].

clinical trial anxiety disorder GAD

Functional Connectivity Modulation: Selank vs. Semax in Human fMRI

In a resting-state fMRI study of 52 healthy participants, Selank and Semax produced distinct effects on functional connectivity between the right amygdala and temporal cortex. Selank's connectivity pattern differed from that of Semax, a related nootropic peptide, confirming divergent neural network modulation despite structural similarities [1].

functional connectivity fMRI amygdala

NMDA Receptor Glycine Site Modulation: Selank vs. Semax vs. Noopept

Subchronic intraperitoneal administration of Selank (300 mg/kg), Semax (0.6 mg/kg), and Noopept (1 mg/kg) in BALB/c mice produced differential effects on cortical NMDA receptor glycine binding site density. Selank reduced binding sites by 24%, compared to 40% for Semax and no significant effect for Noopept .

NMDA receptor glycine binding site cortex

Route-Dependent Anxiolytic vs. Nootropic Efficiency: Selank, Semax, and Noopept

In BALB/c mice, Selank (300 µg/kg/day), Semax (0.6 mg/kg/day), and Noopept (1 mg/kg/day) all improved exploratory activity and reduced anxiety, but the anxiolytic efficiency was higher after intraperitoneal injection while nootropic efficiency was higher after intranasal administration . This route-specific differentiation informs formulation selection.

route of administration anxiolytic nootropic elevated plus maze

Positive Allosteric Modulation of GABA Binding: Selank vs. Benzodiazepines

Selank acts as a positive allosteric modulator of [3H]GABA binding, a mechanism shared with benzodiazepines, but the joint action of Selank with benzodiazepines (e.g., diazepam) regulates GABA binding in a non-cumulative, specific manner distinct from either substance alone . Selank can also block the modulatory activity of diazepam and olanzapine.

GABA receptor allosteric modulation radioligand binding

Optimized Research Applications for Selank Diacetate Based on Comparative Evidence


Preclinical Anxiety Models Requiring Non-Sedative Anxiolysis

Based on clinical evidence of anxiolytic efficacy without benzodiazepine-associated sedation or cognitive impairment [1], Selank diacetate is ideal for rodent models of generalized anxiety disorder where maintenance of locomotor activity and cognitive function is required. Intraperitoneal administration (300 µg/kg/day) maximizes anxiolytic efficiency in BALB/c mice, as demonstrated in elevated plus maze paradigms .

fMRI Studies of Amygdala-Temporal Connectivity in Human Subjects

For resting-state fMRI investigations requiring selective modulation of amygdala-temporal cortex functional connectivity, Selank diacetate provides a differentiated tool from Semax. The distinct connectivity patterns observed 5-20 minutes post-administration in healthy participants [2] support its use in neuroimaging studies of anxiety circuitry and emotional regulation.

Enkephalinase-Mediated Anxiety Mechanism Studies

Given Selank's potent enkephalinase inhibition (IC50 15 µM) [3] and its correlation with clinical improvement in GAD patients, Selank diacetate is indicated for research examining the endogenous opioid system's role in anxiety pathophysiology. Plasma leu-enkephalin half-life extension serves as a quantitative biomarker for target engagement.

NMDA Receptor Glycine Site Modulation in Cortical/Hippocampal Preparations

For ex vivo or in vivo studies of glutamatergic neurotransmission, Selank diacetate provides a moderate, region-specific reduction in cortical NMDA glycine binding sites (24% reduction in BALB/c cortex) distinct from the stronger effect of Semax (40%) or lack of effect from Noopept . This moderate modulation supports investigations of cognitive enhancement without excessive NMDA receptor perturbation.

Technical Documentation Hub

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